1,2-Dioleoyl-sn-Glycerin

Übersicht

Beschreibung

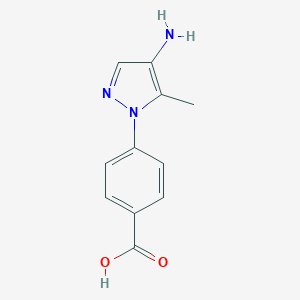

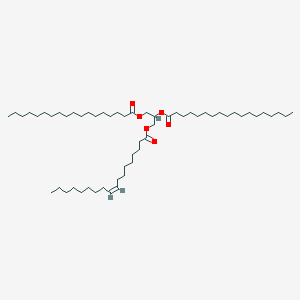

1,2-dioleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a 1,2-dioleoylglycerol. It is an enantiomer of a 2,3-dioleoyl-sn-glycerol.

DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

1,2-Dioleoyl-sn-glycerol is a natural product found in Sciadopitys verticillata with data available.

DG(18:1(9Z)/18:1(9Z)/0:0) is a metabolite found in or produced by Saccharomyces cerevisiae.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

1,2-Dioleoyl-sn-Glycerin ist eine chemische Verbindung, die aus zwei Fettsäureketten besteht, die über eine Esterbindung kovalent an ein einzelnes Glycerinmolekül gebunden sind . Es wurde aufgrund seiner einzigartigen Struktur in verschiedenen chemischen Syntheseprozessen verwendet .

Enzymassays

This compound wurde als Quelle für Diacylglycerin im Diacylglycerin-O-Acyltransferase-1 (DGAT1)-Assay verwendet . Es wird auch als Substrat im DGAT-1-Enzymtest verwendet, um Verbindungen als potenzielle Inhibitoren von DGAT-1 zu bewerten .

Lipidforschung

In der Lipidforschung wird this compound aufgrund seiner einzigartigen Lipidstruktur häufig verwendet. Es ist eine Art von neutralem Glycerid, was es zu einem wertvollen Werkzeug bei der Untersuchung des Lipidstoffwechsels und der Lipidfunktion macht .

Pharmazeutische Forschung

This compound wird in der pharmazeutischen Forschung verwendet, insbesondere bei der Entwicklung lipidbasierter Arzneimittelverabreichungssysteme. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für die Herstellung von Liposomen oder anderen Lipid-Nanopartikeln .

Biochemische Studien

In biochemischen Studien wird this compound verwendet, um die Rolle von Lipiden in verschiedenen biologischen Prozessen zu untersuchen. Zum Beispiel kann es verwendet werden, um die Funktion von Lipiden in der Zellsignalisierung, der Membranstruktur und der Energiespeicherung zu untersuchen .

Materialwissenschaften

This compound wird auch in der Materialwissenschaft verwendet, insbesondere bei der Entwicklung lipidbasierter Materialien. Seine einzigartige Struktur und seine Eigenschaften machen es zu einem idealen Kandidaten für die Herstellung von Lipiddoppelschichten oder anderen lipidbasierten Materialien .

Wirkmechanismus

Target of Action

1,2-Dioleoyl-sn-glycerol (DAG) is a glycerolipid that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dioleoyl-sn-glycerol acts as an analog of the PKC-activating second messenger DAG . It interacts with its target, PKC, by binding to the regulatory domain of PKC that recognizes DAG . This binding leads to the activation of PKC, which then goes on to phosphorylate various target proteins within the cell .

Biochemical Pathways

The activation of PKC by 1,2-Dioleoyl-sn-glycerol influences several biochemical pathways. One key pathway is the Phosphatidylinositol (PI) signaling system . In this system, PKC plays a crucial role in the regulation of many cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .

Result of Action

The activation of PKC by 1,2-Dioleoyl-sn-glycerol can lead to various cellular responses. For instance, it has been shown to be nearly equipotent in inducing the acrosome reaction in human sperm . The acrosome reaction is a process where the sperm releases digestive enzymes to penetrate the egg during fertilization .

Action Environment

The action of 1,2-Dioleoyl-sn-glycerol can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the specific isoform of PKC present can all affect the compound’s action, efficacy, and stability . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

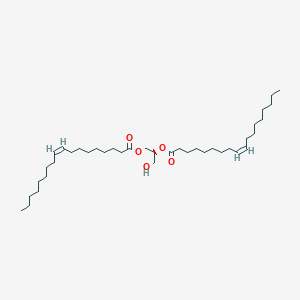

IUPAC Name |

[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-LLWMBOQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312870 | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:1(9Z)/18:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007218 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24529-88-2 | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sn-1,2-Dioleoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIOLEATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.